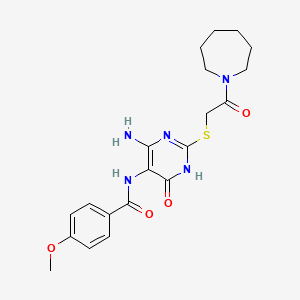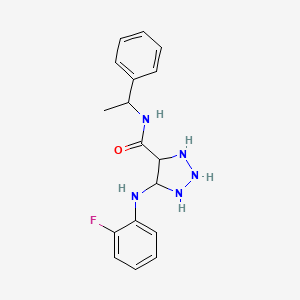![molecular formula C8H12ClN3O2 B2928101 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2137579-16-7](/img/structure/B2928101.png)
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2137579-16-7 . It has a molecular weight of 217.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O2.ClH/c1-5-9-7-3-2-6 (8 (12)13)4-11 (7)10-5;/h6H,2-4H2,1H3, (H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 217.65 . More specific physical and chemical properties are not provided in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antimicrobial and Antioxidant Activities : A study by Flefel et al. (2018) describes the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were prepared starting from a specific hydrazinyl pyridine compound, leading to triazolopyridine derivatives exhibiting moderate to good binding energies towards GlcN-6-P synthase, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Antibacterial and Antifungal Properties : Research by Suresh et al. (2016) developed novel triazolopyridine derivatives with significant biological activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).
Chemical Synthesis and Characterization
Building Blocks for Heterocyclic Compounds : Riyadh (2011) investigated the use of enaminones as intermediates for synthesizing substituted pyrazoles, pyridine derivatives, and other heterocyclic compounds with antitumor and antimicrobial activities. This study provides insight into the versatility of pyridine and triazolopyridine derivatives as building blocks for synthesizing bioactive heterocyclic compounds (Riyadh, 2011).
Parallel Iterative Solution-phase Synthesis : Brodbeck et al. (2003) described a method for the parallel iterative solution-phase synthesis of triazolopyridine derivatives, showcasing the efficiency of synthesizing a library of triazolopyridine amide derivatives for rapid lead optimization in drug discovery (Brodbeck et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5;/h6H,2-4H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSOUMJUEUXNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(CCC2=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

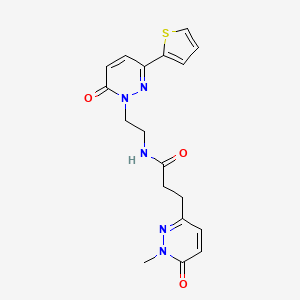
![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)
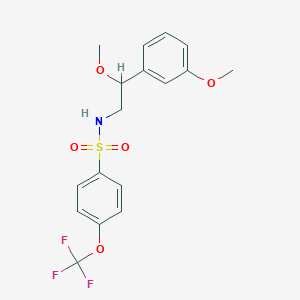
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)
![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)
![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)
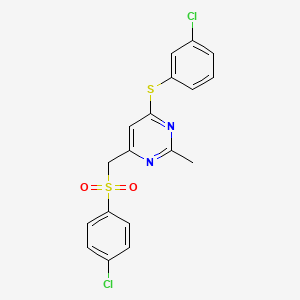
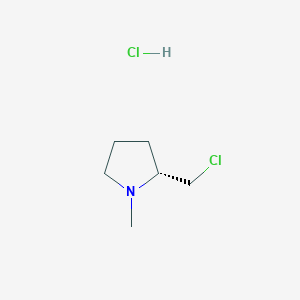
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)
